Pomalidomide-PEG3-azide is a synthetic compound that combines the pharmacological properties of pomalidomide with a polyethylene glycol (PEG) linker and an azide functional group. This compound is primarily utilized in scientific research, particularly in the development of targeted protein degradation strategies through proteolysis-targeting chimeras (PROTACs). Pomalidomide itself is an immunomodulatory drug that has shown efficacy in treating multiple myeloma and other hematological malignancies.
Pomalidomide-PEG3-azide is classified as a small molecule drug and a chemical probe for research applications. It is synthesized through organic chemistry techniques, involving the modification of pomalidomide to incorporate the PEG3 linker and azide group. The compound is commercially available from various chemical suppliers, including Sigma-Aldrich and BenchChem, among others .
The synthesis of Pomalidomide-PEG3-azide involves several key steps:
These synthetic routes are optimized for both laboratory-scale synthesis and industrial production, often utilizing automated platforms for high-throughput synthesis.
Pomalidomide-PEG3-azide features a molecular structure that includes:
The molecular formula for Pomalidomide-PEG3-azide is C₁₄H₁₈N₄O₃, with a molecular weight of approximately 306.32 g/mol . The compound's structural details allow for effective interaction in biochemical assays and applications.
Pomalidomide-PEG3-azide participates in several significant chemical reactions:
These reactions are crucial for developing PROTACs and other bioconjugates.
Pomalidomide-PEG3-azide functions primarily through targeted protein degradation mechanisms:
This mechanism underscores its potential therapeutic applications in oncology.
Pomalidomide-PEG3-azide exhibits several notable physical and chemical properties:
The compound's properties make it suitable for various biochemical applications, particularly in drug development contexts .
Pomalidomide-PEG3-azide has diverse applications in scientific research:
Pomalidomide-PEG3-azide incorporates a pomalidomide-derived E3 ligase ligand designed for high-affinity engagement with Cereblon (CRBN), a substrate receptor of the CRL4 ubiquitin ligase complex. The molecular recognition between pomalidomide and CRBN occurs primarily through interactions with the tri-tryptophan pocket (Trp380, Trp386, Trp400) in the thalidomide-binding domain (TBD). The glutarimide ring of pomalidomide forms critical hydrogen bonds with His378 and a water-mediated network with Trp380, while the isoindolinone moiety engages in hydrophobic contacts and π-stacking with Trp386 [6].
Notably, C-terminal cyclic imides (e.g., glutarimide in pomalidomide) function as endogenous degron mimetics. Structural studies reveal that these motifs mimic natural post-translational modifications (e.g., cyclized glutamine residues) that CRBN recognizes for substrate ubiquitination [6]. The stereochemistry of pomalidomide’s glutarimide ring is essential: the (S)-enantiomer exhibits 100-fold higher binding affinity than the (R)-enantiomer due to optimal positioning within the TBD hydrophobic pocket [6].
Table 1: Key Interactions in Pomalidomide-CRBN Binding
Structural Element | Interaction Type | CRBN Residues | Functional Role |
---|---|---|---|
Glutarimide carbonyl | Hydrogen bonding | His378 | Affinity anchor |
Glutarimide NH | Water-mediated H-bond | Trp380 | Conformational stability |
Isoindolinone ring | π-Stacking | Trp386 | Hydrophobic complementarity |
Phthalimide substituent | Van der Waals | Trp400, Trp386 | Binding specificity |
This precise molecular recognition enables pomalidomide-PEG3-azide to hijack CRBN’s ubiquitination machinery, positioning it as a strategic recruiter in PROTAC architectures [1] [6].
The polyethylene glycol triazole (PEG3) linker in pomalidomide-PEG3-azide serves as a critical spacer that optimizes ternary complex formation between CRBN, the PROTAC, and the target protein. Comprising three ethylene oxide units (–(CH₂CH₂O)₃–), the PEG3 linker provides:
Table 2: Impact of Linker Composition on PROTAC Performance
Linker Type | Length (Å) | Flexibility | LogP Contribution | Degradation Efficiency (DC₅₀) |
---|---|---|---|---|
Alkyl (C6) | ~10 | High | +1.8 | >1 µM |
PEG3 | ~15 | Moderate | -0.3 | 10–100 nM |
Rigid (piperazine) | ~8 | Low | +0.5 | 100 nM–1 µM |
Molecular dynamics simulations reveal that PEG3 linkers adopt folded conformations in apolar environments (e.g., cell membranes), enhancing membrane permeability. Upon entering cells, they extend to promote ternary complex stability through water-mediated hydrogen bonding [5] [9].
The terminal azide (–N₃) group in pomalidomide-PEG3-azide enables efficient, modular conjugation to target ligands via bioorthogonal "click chemistry" reactions. This functionalization strategy overcomes traditional synthetic challenges in PROTAC assembly:
Conjugation Efficiency Comparison
Conjugation Method | Reaction Time | Yield (%) | Byproducts | Cellular Compatibility |
---|---|---|---|---|
CuAAC | 10–60 min | >95 | Cu²⁺ salts | Low |
SPAAC | 2–12 h | 80–90 | None | High |
The azide group’s small size (molecular weight = 42 g/mol) minimizes perturbations to the PROTAC’s binding kinetics. Synthetic applications include:
This versatility establishes pomalidomide-PEG3-azide as a foundational building block for rational PROTAC design [2] [4] [9].
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